molecular formula C16H16FNOS B5887597 N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide

N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide

Cat. No. B5887597
M. Wt: 289.4 g/mol
InChI Key: AXPDNCBMMJECLH-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide, also known as DFTA, is a novel chemical compound that has gained significant attention in the scientific community. This compound is a thioamide derivative of acetamide and has been found to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide is not fully understood. However, it has been suggested that N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide exerts its biological activities by modulating various molecular targets such as ion channels, enzymes, and receptors. For example, N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide has also been shown to activate the gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide has been found to produce significant biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide has been shown to reduce the oxidative stress and lipid peroxidation in the brain.

Advantages and Limitations for Lab Experiments

N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide has several advantages for lab experiments. It is a stable and easily synthesizable compound. It exhibits potent biological activities at low concentrations, making it a cost-effective compound for research purposes. However, N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide is not fully understood, which can limit its use in certain research areas.

Future Directions

There are several future directions for the research on N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide. One of the most promising areas is the development of N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide-based drugs for the treatment of various diseases such as neuropathic pain, epilepsy, and neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action of N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide and to identify its molecular targets. In addition, the pharmacokinetics and toxicity of N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide need to be thoroughly investigated to ensure its safety and efficacy in humans.
Conclusion:
In conclusion, N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide is a novel chemical compound that exhibits promising biological activities. Its anti-inflammatory, analgesic, and anticonvulsant activities, as well as its antioxidant and neuroprotective properties, make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide and to identify its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide involves the reaction between 4-fluorothiophenol and 2,6-dimethylaniline in the presence of acetic anhydride and triethylamine. The reaction results in the formation of N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide as a white crystalline solid with a melting point of 142-144°C. The purity of the compound can be confirmed by using techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide has been extensively studied for its biological activities. It has been found to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities. N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide has also been shown to possess significant antioxidant and neuroprotective properties. These biological activities make N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide a promising candidate for the development of new drugs for the treatment of various diseases such as neuropathic pain, epilepsy, and neurodegenerative disorders.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNOS/c1-11-4-3-5-12(2)16(11)18-15(19)10-20-14-8-6-13(17)7-9-14/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPDNCBMMJECLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide

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